molecular formula C9H14N2O3 B13580348 Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate

Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate

Cat. No.: B13580348
M. Wt: 198.22 g/mol
InChI Key: UVKXYSLNRFRWND-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by the presence of an amino group, an ethoxymethyl group, and a carboxylate ester group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the amino group, ethoxymethyl group, and carboxylate ester group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can significantly enhance the production rate and reduce costs. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate ester group can produce alcohols.

Scientific Research Applications

Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxymethyl and carboxylate ester groups can participate in hydrophobic interactions and ester hydrolysis, respectively. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate
  • Methyl 4-amino-1-(propoxymethyl)-1h-pyrrole-2-carboxylate
  • Methyl 4-amino-1-(butoxymethyl)-1h-pyrrole-2-carboxylate

Uniqueness

Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate is unique due to the specific combination of functional groups attached to the pyrrole ring. The ethoxymethyl group provides a balance between hydrophilicity and hydrophobicity, which can influence the compound’s solubility and reactivity. Additionally, the presence of the amino group and carboxylate ester group allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 4-amino-1-(ethoxymethyl)pyrrole-2-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-3-14-6-11-5-7(10)4-8(11)9(12)13-2/h4-5H,3,6,10H2,1-2H3

InChI Key

UVKXYSLNRFRWND-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=C(C=C1C(=O)OC)N

Origin of Product

United States

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